Stearoyl chloride

説明

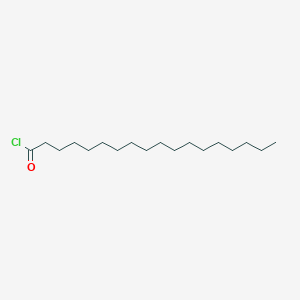

Structure

2D Structure

特性

IUPAC Name |

octadecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBAHSZERDXKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051583 | |

| Record name | Octadecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, mp = 23 deg C; [HSDB] Slightly viscous liquid; mp = 18-22 deg C; [MSDSonline] White solid; mp = 21 deg C; [MSDSonline] | |

| Record name | Octadecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

215 °C @ 15 MM HG | |

| Record name | STEAROYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN HOT ALCOHOL, SOL IN HYDROCARBONS AND ETHERS | |

| Record name | STEAROYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

112-76-5 | |

| Record name | Stearoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEAROYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYP8E32GM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STEAROYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

23 °C | |

| Record name | STEAROYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Stearoyl Chloride: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl chloride (CAS No. 112-76-5), also known as octadecanoyl chloride, is a crucial acylating agent in organic synthesis.[1] It is the acyl chloride derivative of stearic acid, a long-chain saturated fatty acid.[2] Its bifunctional nature, comprising a long hydrophobic 18-carbon chain and a highly reactive acyl chloride group, makes it a versatile reagent for introducing the stearoyl group into various molecules.[2][3] This property is leveraged in diverse fields, including the synthesis of pharmaceuticals, surfactants, emulsifiers, and for modifying the surface properties of polymers.[1][3][4] This guide provides a comprehensive overview of its chemical properties, reactivity, and relevant experimental protocols.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow, oily liquid or white solid, depending on the ambient temperature.[2][5][6] It possesses a pungent odor.[2] The presence of the acid chloride functional group makes it a highly reactive and corrosive compound that requires careful handling.[2][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Octadecanoyl chloride | [7] |

| Synonyms | Stearic acid chloride, Stearyl chloride | [2] |

| CAS Number | 112-76-5 | [7] |

| Molecular Formula | C₁₈H₃₅ClO | [2][7] |

| Molecular Weight | 302.92 g/mol | [1] |

| Appearance | White solid or colorless to light yellow liquid/oil | [3][5][7] |

| Melting Point | 19 - 23 °C (lit.) | [3][5][7] |

| Boiling Point | 174-178 °C at 2 mmHg; 215 °C at 15 mmHg | [5][7] |

| Density | 0.897 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.454 (lit.) | [5] |

| Solubility | Soluble in organic solvents like toluene, acetone, ether, and alcohol; Reacts violently with water. | [1][5][8] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group (-COCl).[1][4] This carbon is highly susceptible to nucleophilic attack, leading to nucleophilic acyl substitution reactions.[1]

Hydrolysis

This compound reacts violently with water in a hydrolysis reaction to form stearic acid and hydrochloric acid.[1][2][7] This high reactivity necessitates storage in dry, moisture-free conditions.[2][9]

Caption: Hydrolysis of this compound.

Reactions with Alcohols (Esterification)

This compound reacts vigorously and exothermically with alcohols to form esters and hydrogen chloride gas.[10][11][12] This reaction is an efficient method for ester synthesis because it is generally faster and proceeds to completion compared to Fischer esterification with carboxylic acids.[10] The reaction proceeds via a nucleophilic addition-elimination mechanism where the alcohol's oxygen atom acts as the nucleophile.[11][13]

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 112-76-5: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound | C18H35ClO | CID 8212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. savemyexams.com [savemyexams.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Synthesis of Stearoyl Chloride from Stearic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of stearoyl chloride from stearic acid, a critical chemical transformation for the production of various derivatives used in pharmaceuticals, cosmetics, and polymer science.[1][2] this compound, also known as octadecanoyl chloride, is a highly reactive acyl chloride that serves as a key intermediate in organic synthesis.[2][3] This document details the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.

Synthetic Methodologies

The conversion of stearic acid to this compound is primarily achieved through the use of various chlorinating agents. The most common and industrially relevant methods involve thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus halides such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅).[1][4]

Reaction with Thionyl Chloride (SOCl₂)

The reaction of stearic acid with thionyl chloride is a widely employed method for producing this compound.[1][5] This reaction is efficient and produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification of the final product.[1] The reaction can be performed with or without a solvent.[6][7] Toluene (B28343) is a commonly used solvent for this reaction.[6] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[8]

Reaction with Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another effective reagent for the synthesis of this compound from stearic acid.[9] This method is often preferred for smaller-scale laboratory preparations due to its milder reaction conditions and the formation of volatile byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride).[10] Similar to the thionyl chloride method, a catalytic amount of DMF is typically used.[11][12]

Reaction with Phosphorus Halides (PCl₃ and PCl₅)

Phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) are also capable of converting stearic acid to this compound.[4][13] While effective, these reagents can lead to phosphorus-containing byproducts that may require more rigorous purification steps to remove from the final product.[14]

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of this compound.

| Chlorinating Agent | Stearic Acid (molar eq.) | Chlorinating Agent (molar eq.) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Thionyl Chloride | 1 | 1.05 | None | Toluene | Reflux | 3 | 99 | [6] |

| Thionyl Chloride | 1 | 1.8-3 (by weight) | DMF | None | 85-95 | 2 | Not Specified | [8] |

| Thionyl Chloride | 25 g | 30 g | None | None | Not Specified | Not Specified | Not Specified | [7] |

| Phosgene | 10 moles | 11 moles | Not Specified | Not Specified | Not Specified | Not Specified | 99.9 | [15] |

| Phosphorus Trichloride | 2840 parts by weight | 504 parts by weight | None | Carbon Tetrachloride | Ambient | Not Specified | Not Specified | [13] |

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

This protocol is adapted from a procedure using toluene as a solvent.[6]

Materials:

-

Stearic Acid (97.6 g, 0.343 mol)

-

Thionyl Chloride (26.3 mL, 42.8 g, 0.360 mol)

-

Toluene (750 mL)

-

2 L three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Pressure equalizing addition funnel

Procedure:

-

Charge the 2 L three-necked round-bottomed flask with stearic acid and toluene.

-

Stir the mixture and heat to reflux using the heating mantle.

-

Add thionyl chloride dropwise over a period of 30 minutes using the addition funnel.

-

Continue to reflux the mixture for an additional three hours.

-

Allow the reaction mixture to cool to ambient temperature and leave it to stand overnight.

-

If unreacted stearic acid is present, remove it by vacuum filtration.

-

Remove the toluene under reduced pressure to yield this compound as a light yellow oil.[6]

Synthesis of this compound using Oxalyl Chloride (General Procedure)

This is a general protocol based on the known reactivity of oxalyl chloride with carboxylic acids.[11][12]

Materials:

-

Stearic Acid

-

Oxalyl Chloride (1.2-1.5 molar equivalents)

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Anhydrous dichloromethane (B109758) (DCM) or another inert solvent

-

Round-bottomed flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the stearic acid in the anhydrous solvent in the round-bottomed flask under an inert atmosphere.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add the oxalyl chloride to the stirred solution at room temperature. Effervescence should be observed.

-

Stir the reaction mixture at room temperature for 1-3 hours, or until the gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude this compound.

-

The product can be purified by vacuum distillation if necessary.

Mandatory Visualizations

Chemical Reaction Pathway```dot

Caption: Generalized workflow for this compound synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]

- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. How would you convert stearic acid, \mathrm{CH}{3}\left(\mathrm{CH}{2}\ri.. [askfilo.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. CN105254488A - Synthesis method for this compound - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 13. US2262431A - Process of preparing high molecular weight fatty acid chlorides - Google Patents [patents.google.com]

- 14. US3497536A - Preparation of this compound - Google Patents [patents.google.com]

- 15. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of Octadecanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanoyl chloride, also known as stearoyl chloride, is a long-chain fatty acyl chloride that serves as a crucial reagent and intermediate in various chemical and pharmaceutical applications. Its bifunctional nature, combining the lipophilic 18-carbon chain with the reactive acyl chloride group, makes it a versatile building block for the synthesis of a wide range of molecules, including surfactants, lubricants, and active pharmaceutical ingredients. This guide provides a comprehensive overview of the physicochemical properties of octadecanoyl chloride, detailed experimental protocols for their determination, and insights into its reactivity and role in relevant biological pathways.

Physicochemical Properties

The fundamental physicochemical properties of octadecanoyl chloride are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of Octadecanoyl Chloride

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₅ClO | [1][2][3] |

| Molecular Weight | 302.92 g/mol | [1][3][4][5] |

| CAS Number | 112-76-5 | [1][2][3][5] |

| Appearance | Colorless to yellow or brown liquid/low melting solid | [3] |

| Melting Point | 21-22 °C | [3] |

| Boiling Point | 174-178 °C at 2 mmHg | [3] |

| Density | 0.897 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.454 | [3] |

Table 2: Solubility of Octadecanoyl Chloride

| Solvent | Solubility | Reference(s) |

| Water | Reacts (hydrolyzes) | [3] |

| Toluene | Soluble | [3] |

| Acetone | Soluble | [3] |

| Hot Alcohol | Soluble | [4] |

| Hydrocarbons | Soluble | [4] |

| Ethers | Soluble | [4] |

Synthesis and Purification

Synthesis of Octadecanoyl Chloride from Stearic Acid

Octadecanoyl chloride is commonly synthesized from stearic acid by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is a prevalent laboratory and industrial method.

Reaction:

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is as follows:

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide (B78521) solution to neutralize the evolved HCl and SO₂ gases.

-

Reaction: Stearic acid is placed in the flask and an excess of thionyl chloride (typically 1.5 to 2 equivalents) is added. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heating: The reaction mixture is heated under reflux (the boiling point of thionyl chloride is 76 °C) for 1-2 hours, or until the evolution of gases ceases.

-

Work-up: After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure. The crude octadecanoyl chloride is obtained as the residue.[6][7]

Purification of Octadecanoyl Chloride

The crude product can be purified by vacuum distillation.

Experimental Protocol for Vacuum Distillation:

-

Apparatus Setup: A fractional distillation apparatus suitable for vacuum distillation is assembled. It is crucial to ensure all glassware is dry to prevent hydrolysis of the acid chloride.

-

Distillation: The crude octadecanoyl chloride is transferred to the distillation flask. The system is evacuated to a pressure of approximately 2 mmHg.

-

Fraction Collection: The flask is heated, and the fraction distilling at 174-178 °C is collected as the purified octadecanoyl chloride.[3][8] The receiving flask should be cooled to ensure efficient condensation.

Chemical Reactivity and Mechanisms

The high reactivity of octadecanoyl chloride stems from the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This leads to a nucleophilic acyl substitution reaction.

Reaction with Amines to Form Amides

Octadecanoyl chloride readily reacts with primary and secondary amines to form N-substituted octadecanamides. This reaction is fundamental in the synthesis of various biologically active molecules, including ceramides.

Caption: Reaction of octadecanoyl chloride with an amine.

Reaction with Alcohols to Form Esters

In a similar fashion, octadecanoyl chloride reacts with alcohols to yield octadecanoate esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct.

Caption: Reaction of octadecanoyl chloride with an alcohol.

Role in Biological Pathways: Ceramide Synthesis

Octadecanoyl chloride is a key laboratory reagent for the synthesis of ceramides, which are central molecules in sphingolipid metabolism and signaling.[9][10][11][12][13][14][15][16] Ceramides are involved in a multitude of cellular processes, including apoptosis, cell growth, and differentiation. The synthesis of ceramide from sphingosine (B13886) and an acyl chloride like octadecanoyl chloride mimics the biological acylation step catalyzed by ceramide synthases.

Caption: Role of ceramide in cellular signaling.

Experimental Protocols for Physicochemical Property Determination

The following are generalized experimental protocols that can be adapted for the determination of the physicochemical properties of octadecanoyl chloride.

Melting Point Determination

Methodology:

-

A small, dry sample of octadecanoyl chloride is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[4]

Boiling Point Determination

Methodology (Microscale):

-

A small amount of octadecanoyl chloride (a few drops) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube or an oil bath.

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement

Methodology:

-

A pycnometer (a small glass flask of a known volume) is weighed empty.

-

The pycnometer is filled with octadecanoyl chloride, and any excess is carefully removed.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the octadecanoyl chloride by the known volume of the pycnometer.

Refractive Index Measurement

Methodology:

-

A few drops of octadecanoyl chloride are placed on the prism of a calibrated refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is centered on the crosshairs.

-

The refractive index is read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Spectroscopic Analysis

While experimental spectra for octadecanoyl chloride are not provided here, the expected spectral characteristics based on its structure are described below.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1780-1815 cm⁻¹, characteristic of an acyl chloride carbonyl group.

-

C-H Stretches: Strong absorption bands will be present in the 2850-2960 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chain.

-

C-Cl Stretch: A weaker absorption band is expected in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl stretching vibration.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

α-CH₂: A triplet is expected around 2.8-3.0 ppm, corresponding to the two protons on the carbon adjacent to the carbonyl group.

-

β-CH₂: A multiplet is expected around 1.7-1.9 ppm for the two protons on the carbon beta to the carbonyl group.

-

-(CH₂)₁₄-: A large, broad multiplet will be observed in the region of 1.2-1.4 ppm, representing the 28 protons of the methylene (B1212753) groups in the long alkyl chain.[18]

-

-CH₃: A triplet is expected around 0.8-0.9 ppm, corresponding to the three protons of the terminal methyl group.[18]

-

-

¹³C NMR:

-

C=O: A peak is expected in the downfield region, around 170-175 ppm, for the carbonyl carbon.

-

α-C: A peak around 45-50 ppm is expected for the carbon adjacent to the carbonyl group.

-

-(CH₂)₁₅-: A series of peaks will be observed between 20-35 ppm for the methylene carbons of the alkyl chain.[19][20]

-

-CH₃: A peak in the upfield region, around 14 ppm, is expected for the terminal methyl carbon.[19][20]

-

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular ion peak at m/z 302 (for ³⁵Cl) and 304 (for ³⁷Cl) in a roughly 3:1 ratio is expected, although it may be of low intensity.[21]

-

Fragmentation:

-

Loss of Cl: A prominent peak at m/z 267 [M-Cl]⁺ is expected, corresponding to the octadecanoyl cation.

-

McLafferty Rearrangement: While less common for acyl chlorides, fragmentation of the alkyl chain through characteristic losses of alkyl radicals (e.g., CₙH₂ₙ₊₁) will be observed.

-

Acylium Ion Series: A series of peaks corresponding to [CH₃(CH₂)ₙCO]⁺ will be present.

-

Safety and Handling

Octadecanoyl chloride is a corrosive substance that reacts with water to produce hydrochloric acid.[3] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.

Conclusion

Octadecanoyl chloride is a valuable chemical intermediate with well-defined physicochemical properties that dictate its reactivity and applications. This guide has provided a detailed overview of these properties, along with experimental methodologies for their determination and an exploration of its synthetic preparation, purification, and key chemical transformations. Understanding these fundamental characteristics is essential for its effective and safe use in research, development, and manufacturing.

References

- 1. larodan.com [larodan.com]

- 2. Octadecanoyl chloride | SIELC Technologies [sielc.com]

- 3. Cas 112-76-5,Octadecanoyl chloride | lookchem [lookchem.com]

- 4. This compound | C18H35ClO | CID 8212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CN105254488A - Synthesis method for this compound - Google Patents [patents.google.com]

- 8. buschvacuum.com [buschvacuum.com]

- 9. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 10. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 11. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 1-Chlorooctadecane(3386-33-2) 1H NMR spectrum [chemicalbook.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 21. Stearic acid chloride [webbook.nist.gov]

In-Depth Technical Guide to Stearoyl Chloride (CAS: 112-76-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stearoyl chloride (CAS No. 112-76-5), a crucial reagent in organic synthesis. This document details its chemical and physical properties, spectroscopic data, safety and handling protocols, and key experimental procedures for its synthesis and common reactions.

Chemical and Physical Properties

This compound, the acyl chloride derivative of stearic acid, is a colorless to pale yellow, oily liquid or solid with a pungent odor.[1][2] It is a highly reactive compound, primarily used as an acylating agent to introduce the stearoyl group [CH₃(CH₂)₁₆CO-] into various molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 112-76-5 | [2][3][4][5] |

| Molecular Formula | C₁₈H₃₅ClO | [2][3][4][5] |

| Molecular Weight | 302.92 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow oily liquid or solid | [1][2] |

| Melting Point | 21-23 °C | [3][4][5] |

| Boiling Point | 174-178 °C at 2 mmHg; 215 °C at 15 mmHg | [3][5] |

| Density | 0.897 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.454 | [5] |

| Solubility | Soluble in hydrocarbons, ethers, and other organic solvents. Reacts violently with water and alcohols. | [3] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

| Spectrum Type | Characteristic Peaks | Reference(s) |

| ¹H NMR | Data available on spectral databases. | [3][6][7] |

| ¹³C NMR | Data available on spectral databases. | [1][3][7] |

| Infrared (IR) | Strong C=O stretching band around 1800 cm⁻¹. | [3][8] |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation patterns are observable. Top peaks at m/z 98, 43, 55. | [3][9] |

Safety and Handling

This compound is a corrosive and moisture-sensitive substance that requires careful handling in a well-ventilated fume hood.[1]

Table 3: Safety and Hazard Information for this compound

| Hazard Category | Description | GHS Pictogram(s) |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Danger |

| Reactivity | Reacts violently with water, alcohols, strong bases, and oxidizing agents. | - |

| Storage | Store in a cool, dry, well-ventilated place away from moisture. Keep container tightly closed. | - |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. | - |

Note: Always consult the full Safety Data Sheet (SDS) before handling this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and common reactions of this compound.

Synthesis of this compound from Stearic Acid

This compound is most commonly synthesized by the reaction of stearic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Experimental Protocol:

-

Setup: Equip a two-necked round-bottom flask with a reflux condenser and a dropping funnel. The setup should be under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture with drying tubes.

-

Reagents: In the flask, place stearic acid (1 equivalent). If desired, a solvent such as toluene (B28343) can be used.

-

Reaction: Slowly add thionyl chloride (1.1-1.5 equivalents) to the stearic acid through the dropping funnel. The reaction may be initiated at room temperature and then gently heated to reflux (around 70-80 °C) for 2-4 hours to ensure completion. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure. The crude this compound can then be purified.

Caption: Workflow for the synthesis of this compound.

Purification by Vacuum Distillation

Due to its high boiling point, this compound is purified by vacuum distillation to prevent decomposition.

Experimental Protocol:

-

Setup: Assemble a vacuum distillation apparatus using clean, dry glassware.

-

Procedure: Transfer the crude this compound to the distillation flask. Apply a vacuum and gently heat the flask.

-

Collection: Collect the fraction that distills at the appropriate temperature and pressure (e.g., 174-178 °C at 2 mmHg).[5] Discard any initial lower-boiling fractions and the high-boiling residue.

General Reaction: Nucleophilic Acyl Substitution

This compound readily undergoes nucleophilic acyl substitution reactions with various nucleophiles, such as alcohols (to form esters) and amines (to form amides).

Caption: Mechanism of nucleophilic acyl substitution.

Esterification

Experimental Protocol:

-

Setup: In a flask under an inert atmosphere, dissolve the alcohol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF). A non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (1.1 equivalents) is often added to neutralize the HCl byproduct.

-

Reaction: Cool the solution in an ice bath. Slowly add this compound (1 equivalent) to the cooled solution.

-

Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC). The reaction mixture is then typically washed with dilute acid, water, and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be further purified by chromatography or distillation.

Amidation

Experimental Protocol:

-

Setup: In a flask, dissolve the primary or secondary amine (1 equivalent) in an appropriate solvent (e.g., dichloromethane).

-

Reaction: Cool the solution in an ice bath. Slowly add this compound (1 equivalent). Often, an excess of the amine or an auxiliary base (like triethylamine) is used to scavenge the generated HCl.

-

Work-up: After the addition is complete, allow the mixture to stir at room temperature. The work-up is similar to the esterification procedure, involving aqueous washes to remove salts and unreacted starting materials, followed by drying and solvent evaporation to afford the amide.

Caption: Common transformations of this compound.

References

- 1. This compound(112-76-5) 13C NMR spectrum [chemicalbook.com]

- 2. CAS 112-76-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C18H35ClO | CID 8212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound 97 112-76-5 [sigmaaldrich.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. Stearic acid chloride [webbook.nist.gov]

Solubility of Stearoyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of stearoyl chloride in various organic solvents. This compound (C₁₈H₃₅ClO), a derivative of stearic acid, is a key intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, surfactants, and polymers.[1] Its reactivity and solubility are critical parameters for its effective use in chemical synthesis. This document presents qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides essential information on handling and storage.

Core Concepts: Solubility and Reactivity

This compound's solubility is largely dictated by its long, non-polar 18-carbon chain, which makes it generally soluble in non-polar organic solvents.[2] However, its high reactivity, stemming from the electrophilic acyl chloride group, significantly impacts its stability in protic solvents. It readily hydrolyzes in the presence of water to form stearic acid and hydrochloric acid, and will also react with alcohols.[3][4] This necessitates the use of anhydrous conditions during handling and solubility determination.[4]

Qualitative Solubility of this compound

While precise quantitative solubility data for this compound is not extensively published, a summary of its qualitative solubility in common organic solvents is presented in Table 1. This information is compiled from various chemical data sources and provides a practical guide for solvent selection.

| Solvent | Chemical Class | Qualitative Solubility | Source(s) |

| Toluene | Aromatic Hydrocarbon | Soluble | [5][6][7][8][9] |

| Acetone | Ketone | Soluble | [5][6][7][8][9] |

| Hexane | Aliphatic Hydrocarbon | Soluble | [2] |

| Benzene | Aromatic Hydrocarbon | Soluble | [2] |

| Diethyl Ether | Ether | Soluble | [10] |

| Chloroform | Halogenated Hydrocarbon | Sparingly Soluble to Very Slightly Soluble | [11][12] |

| Ethyl Acetate | Ester | Slightly Soluble (with heating) | [11] |

| Hot Alcohol | Alcohol | Soluble | [10] |

| N,N-Dimethylformamide (DMF) | Amide | Very Soluble | [12] |

| Methanol | Alcohol | Soluble (reactive) | [12] |

| Glacial Acetic Acid | Carboxylic Acid | Sparingly Soluble | [12] |

| Water | Protic | Hydrolyzes (reacts violently) | [3][4][5][6] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, adapted for its reactive nature. The shake-flask method is a common and reliable technique for this purpose.

Materials and Equipment

-

This compound (purity ≥97%)

-

Anhydrous organic solvent of choice (e.g., toluene, hexane)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Inert gas (e.g., nitrogen or argon)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Gas-tight syringes and needles

-

Analytical balance (± 0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD), or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

-

Centrifuge

Precautionary Measures and Handling

-

All experiments must be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

-

This compound is corrosive and reacts with moisture; handle under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent hydrolysis.[4]

-

All glassware must be oven-dried and cooled under a stream of inert gas before use.

-

Solvents should be of high purity and dried over a suitable drying agent (e.g., molecular sieves or sodium sulfate) prior to use.

Experimental Workflow

The logical workflow for determining the solubility of this compound is depicted in the following diagram:

References

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 112-76-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. Cas 112-76-5,Octadecanoyl chloride | lookchem [lookchem.com]

- 6. This compound CAS#: 112-76-5 [m.chemicalbook.com]

- 7. This compound 112-76-5 | TCI AMERICA [tcichemicals.com]

- 8. 112-76-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound|lookchem [lookchem.com]

- 10. This compound | C18H35ClO | CID 8212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. usbio.net [usbio.net]

- 12. echemi.com [echemi.com]

Stearoyl chloride melting point and boiling point

An In-depth Technical Guide to the Physical Properties of Stearoyl Chloride

This technical guide provides a comprehensive overview of the melting and boiling points of this compound (CAS 112-76-5), a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields.

Core Physical Properties

This compound, also known as octadecanoyl chloride, is the acyl chloride derivative of stearic acid.[1] Its physical state at ambient temperature is dependent on its melting point, appearing as a colorless to pale yellow liquid or a white, waxy solid.[1][2][3]

Quantitative Data

The melting and boiling points of this compound have been reported across various sources. The following table summarizes these key physical constants.

| Property | Value | Conditions | Reference(s) |

| Melting Point | 19 - 21 °C | Not specified | [2] |

| 20 °C | Not specified | ||

| 21 - 22 °C | Literature value | [4][5][6][7][8] | |

| 23 °C | Not specified | [9][10] | |

| 25 °C | Not specified | [3] | |

| Boiling Point | 174 - 178 °C | at 2 mmHg | [4][5][6][8] |

| 214 - 216 °C | at 15 mmHg | [2] | |

| 215 °C | at 15 mmHg | [9][10] |

Experimental Protocols

The determination of melting and boiling points for this compound follows standard organic chemistry laboratory procedures. Due to its reactivity, particularly with water, handling under anhydrous conditions is recommended.

Melting Point Determination

A standard capillary melting point apparatus can be used to determine the melting point range.

Methodology:

-

A small, dry sample of solid this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point of this compound is typically determined under reduced pressure to prevent decomposition at higher temperatures.

Methodology:

-

A sample of this compound is placed in a distillation flask suitable for vacuum distillation.

-

The apparatus is assembled with a condenser, a receiving flask, and a connection to a vacuum pump with a manometer to monitor the pressure.

-

The system is evacuated to the desired pressure (e.g., 2 mmHg or 15 mmHg).

-

The distillation flask is heated.

-

The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Logical Relationships of Physical States

The physical state of this compound is a direct function of its temperature relative to its melting and boiling points. This relationship can be visualized as a simple phase transition diagram.

Caption: Phase transitions of this compound.

References

- 1. CAS 112-76-5: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound [chembk.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. This compound | 112-76-5 | C18H35ClO [shreesulphuric.com]

- 7. usbio.net [usbio.net]

- 8. This compound CAS#: 112-76-5 [m.chemicalbook.com]

- 9. This compound | C18H35ClO | CID 8212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

Spectroscopic Analysis of Stearoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for stearoyl chloride (Octadecanoyl chloride), a key intermediate in various synthetic processes within the pharmaceutical and chemical industries. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering a valuable resource for compound identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.88 | Triplet | 2H | α-CH₂ |

| ~1.72 | Multiplet | 2H | β-CH₂ |

| ~1.25 | Broad Singlet | ~28H | -(CH₂)₁₄- |

| ~0.88 | Triplet | 3H | -CH₃ |

Solvent: CCl₄. Reference: TMS (0 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~173.8 | C=O (Acid Chloride) |

| ~47.5 | α-C |

| ~31.9 - 22.7 | -(CH₂)₁₅- |

| ~14.1 | -CH₃ |

Solvent: CDCl₃. Reference: TMS (0 ppm).[1]

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H Stretch (asymmetric, CH₂) |

| ~2854 | Strong | C-H Stretch (symmetric, CH₂) |

| ~1800 | Very Strong | C=O Stretch (Acid Chloride) |

| ~1465 | Medium | C-H Bend (Scissoring, CH₂) |

| ~950 | Medium | C-Cl Stretch |

Sample Preparation: Neat (liquid film).[2][3]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation and purity assessment of this compound.

Instrumentation: A standard NMR spectrometer (e.g., Varian A-60D or equivalent) is required.[2]

Materials:

-

This compound sample

-

Deuterated solvents: Chloroform-d (CDCl₃) for ¹³C NMR and Carbon Tetrachloride (CCl₄) for ¹H NMR[4]

-

NMR tubes

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation:

-

For ¹H NMR, dissolve approximately 5-10 mg of this compound in ~0.6 mL of CCl₄ containing 0.03% TMS in a clean, dry NMR tube.

-

For ¹³C NMR, dissolve approximately 20-50 mg of this compound in ~0.6 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

-

Ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent (for CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Acquire the spectrum using standard acquisition parameters. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Materials:

-

This compound sample (liquid)

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

-

Hexanes or other suitable non-polar solvent for cleaning

Procedure:

-

Sample Preparation (Neat Liquid Film/Capillary Cell): [2][5]

-

Ensure the salt plates are clean and dry. Handle them by the edges to avoid moisture from fingerprints.

-

Place a small drop of liquid this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

Alternatively, for volatile samples, a sealed liquid cell can be used.

-

-

Instrument Setup:

-

Place the salt plate assembly or liquid cell into the sample holder of the FTIR spectrometer.

-

Ensure the instrument's beam path is clear.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty instrument (air).

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in this compound.

-

Label the significant peaks with their corresponding wavenumbers.

-

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the chemical structure of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Chemical Structure and Key Functional Groups of this compound.

References

Commercial Sources and Purity of Stearoyl Chloride: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl chloride (C18H35ClO), the acyl chloride derivative of stearic acid, is a pivotal reagent in the synthesis of a diverse range of molecules utilized in research and pharmaceutical development. Its long aliphatic chain and reactive acyl chloride group make it an essential building block for creating complex lipids, surfactants, and prodrugs with tailored physicochemical properties. This technical guide provides a comprehensive overview of the commercial availability of this compound, typical purity levels, and the analytical methodologies employed for its quality control. Furthermore, it delves into common synthetic routes and potential impurities, offering researchers the foundational knowledge required for the judicious selection and application of this versatile chemical intermediate.

Commercial Availability and Purity

This compound is readily available from a multitude of chemical suppliers. The purity of commercially available this compound typically ranges from 90% to over 98%, with the specific grade influencing its suitability for different research and development applications. For sensitive applications, such as the synthesis of components for drug delivery systems, higher purity grades are recommended to minimize the introduction of potentially interfering impurities.

Quantitative data from various commercial suppliers is summarized in the table below for ease of comparison. It is important to note that purity is often determined by methods such as gas chromatography (GC) or titration.

| Supplier | Stated Purity | Analytical Method(s) |

| Supplier A | ≥98% | GC, Titration |

| Supplier B | >97% | Titration |

| Supplier C | ≥90% (technical grade) | Not specified |

| Supplier D | >96% | Not specified |

| Supplier E | 97% | Not specified |

This table is a representative summary and researchers should always consult the supplier's certificate of analysis for lot-specific data.

Common Synthetic Routes and Potential Impurities

The most prevalent laboratory and industrial synthesis of this compound involves the reaction of stearic acid with a chlorinating agent. The choice of reagent can influence the impurity profile of the final product.

Synthesis via Thionyl Chloride

A widely used method for preparing this compound is the reaction of stearic acid with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[1][2] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[3] However, potential impurities from this process can include:

-

Unreacted Stearic Acid: Incomplete reaction can lead to the presence of the starting material.

-

Residual Thionyl Chloride: Due to its relatively high boiling point, removal of excess thionyl chloride can be challenging and may require vacuum distillation.[4]

-

Side-reaction Products: Impurities can arise from the decomposition of thionyl chloride, which can be yellowish in color.[5]

Synthesis via Oxalyl Chloride

Another effective method for the synthesis of acyl chlorides is the use of oxalyl chloride ((COCl)₂). This reaction is often favored for its mild conditions and the formation of gaseous byproducts (CO, CO₂, HCl).[6] Potential impurities are generally limited to unreacted starting materials if the reaction goes to completion.

Purification

Fractional distillation under reduced pressure is the most common method for purifying this compound.[1][7] This technique is effective in separating the desired product from less volatile impurities like unreacted stearic acid and more volatile impurities like residual chlorinating agents.

The following diagram illustrates a typical workflow for the commercial synthesis and purification of this compound.

Experimental Protocols for Purity Determination

Accurate determination of this compound purity is crucial for its application in research and drug development. The following are detailed methodologies for key analytical techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for assessing the purity of this compound and identifying volatile impurities. Due to the high boiling point and reactivity of this compound, it is often derivatized to its more volatile and stable fatty acid methyl ester (FAME) prior to analysis.

Methodology:

-

Derivatization to FAME:

-

Accurately weigh approximately 10 mg of the this compound sample into a screw-capped vial.

-

Add 1 mL of anhydrous methanol (B129727). The reaction is typically rapid. To ensure completion, the mixture can be gently warmed at 50-60°C for 10-15 minutes.

-

Alternatively, a solution of 2% acetyl chloride in methanol can be used as the esterification reagent.

-

After cooling to room temperature, add 1 mL of n-hexane and 1 mL of deionized water.

-

Vortex the mixture thoroughly and allow the layers to separate.

-

Carefully transfer the upper hexane (B92381) layer containing the stearoyl methyl ester to a GC vial.

-

-

GC-FID Analysis:

-

Column: A polar capillary column, such as a DB-23 or a similar polyethylene (B3416737) glycol (PEG)-based column, is suitable for FAME analysis. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Detector Temperature (FID): 280°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp to 200°C at 10°C/min, hold for 2 minutes.

-

Ramp to 240°C at 5°C/min, hold for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Data Analysis: Purity is determined by calculating the peak area percentage of the stearoyl methyl ester relative to the total peak area of all components in the chromatogram.

-

Argentometric Titration

This classical chemical method determines the concentration of the acyl chloride by reacting it with water to form hydrochloric acid, which is then titrated with a standardized solution of silver nitrate (B79036).

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 0.5 g of this compound into a 250 mL Erlenmeyer flask.

-

Carefully add 50 mL of deionized water to hydrolyze the this compound to stearic acid and hydrochloric acid. The mixture should be stirred vigorously to ensure complete hydrolysis. Gentle warming can aid this process.

-

Add 2-3 drops of potassium chromate (B82759) indicator solution (5% w/v).[8]

-

-

Titration:

-

Calculation:

-

The purity of this compound can be calculated using the following formula:

where:

-

V_AgNO3 = Volume of AgNO₃ solution used (mL)

-

M_AgNO3 = Molarity of AgNO₃ solution (mol/L)

-

MW_StearoylChloride = Molecular weight of this compound (302.93 g/mol )

-

W_sample = Weight of the this compound sample (g)

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural confirmation of this compound and the detection of impurities.

¹H NMR (in CDCl₃):

-

The characteristic triplet of the α-methylene protons (-CH₂-COCl) is typically observed around 2.8-2.9 ppm.

-

The terminal methyl group (-CH₃) appears as a triplet at approximately 0.8-0.9 ppm.

-

The long methylene (B1212753) chain protons (- (CH₂)₁₅-) resonate as a broad multiplet between 1.2 and 1.7 ppm.

-

The presence of unreacted stearic acid can be identified by a broad singlet corresponding to the carboxylic acid proton (-COOH) typically above 10 ppm, and a triplet for the α-methylene protons at a slightly different chemical shift than that of the acyl chloride (around 2.3-2.4 ppm).

¹³C NMR (in CDCl₃):

-

The carbonyl carbon (-COCl) of this compound resonates at a characteristic downfield chemical shift, typically around 173-174 ppm.[11]

-

The carbonyl carbon of any residual stearic acid will appear at a different chemical shift, usually around 179-180 ppm.

-

The various methylene carbons of the aliphatic chain and the terminal methyl carbon can also be assigned, providing a complete structural fingerprint.

Applications in Drug Development

The unique properties of this compound make it a valuable reagent in several areas of drug development:

-

Lipid Nanoparticle (LNP) Formulation: this compound is used to synthesize custom lipids that are key components of LNPs for the delivery of mRNA therapeutics and other nucleic acids.[3][12] The stearoyl chain can be incorporated into ionizable lipids or phospholipids (B1166683) to modulate the stability, fusogenicity, and biodistribution of the LNPs.[13]

-

Targeted Drug Delivery: By attaching stearoyl chains to drug molecules (prodrugs), their lipophilicity can be increased, which can enhance their association with lipid-based delivery systems and improve their ability to cross biological membranes.[14]

-

Synthesis of Bioactive Molecules: It serves as a precursor for the synthesis of various bioactive lipids and signaling molecules that are objects of pharmacological research.

The following diagram illustrates the logical relationship of this compound's properties to its applications in drug delivery.

Conclusion

This compound is a commercially accessible and highly versatile reagent that plays a crucial role in modern chemical synthesis, particularly in the realm of drug development. A thorough understanding of its commercial sources, purity levels, and the potential for impurities arising from its synthesis is paramount for researchers. The application of robust analytical methods such as GC-FID, argentometric titration, and NMR spectroscopy ensures the quality and suitability of this compound for the synthesis of well-defined materials for preclinical and clinical research. As the demand for sophisticated drug delivery systems continues to grow, the importance of high-purity this compound as a fundamental building block is set to increase.

References

- 1. CN105254488A - Synthesis method for this compound - Google Patents [patents.google.com]

- 2. Synthesis method for this compound | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]

- 4. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

- 5. reddit.com [reddit.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. How To [chem.rochester.edu]

- 8. scribd.com [scribd.com]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. Argentometric determination of chloride content... | F1000Research [f1000research.com]

- 11. This compound(112-76-5) 13C NMR spectrum [chemicalbook.com]

- 12. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Stearoyl chloride safety and handling precautions

An In-depth Technical Guide to Stearoyl Chloride Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS 112-76-5), a corrosive and moisture-sensitive chemical widely used in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1][2][3] It may also be corrosive to metals.[1][2] Upon contact with water, it reacts violently and decomposes to produce hydrogen chloride gas, which is toxic and corrosive.[4][5][6][7]

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₅ClO | [6][8][9][10] |

| Molecular Weight | 302.92 g/mol | [8] |

| Appearance | White solid to a colorless or light yellow liquid. | [8][10] |

| Melting Point | 19 - 23 °C (66.2 - 73.4 °F) | [7][8][9][10] |

| Boiling Point | 174 - 178 °C at 3 hPa | [8] |

| Flash Point | >110 °C (>230 °F) | [8] |

| Density | 0.897 g/mL at 25 °C | [8] |

| Solubility | Soluble in hydrocarbons like benzene, ether, and alcohol. Reacts with water. | [5] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent personal exposure.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Specification |

| Eyes/Face | Safety glasses with side shields and a face shield. | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[8][11] |

| Skin | Chemical-resistant gloves (e.g., Neoprene), a PVC apron, and a complete protective suit. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[8][12] |

| Respiratory | A NIOSH/MSHA-approved respirator with a suitable cartridge for acid gases and organic vapors. | Use a respirator if exposure limits are exceeded or if irritation is experienced.[11] Local exhaust ventilation is required.[12] |

Safe Handling and Storage

Handling:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11][13]

-

Avoid all personal contact, including inhalation of dust, fumes, or vapors.[2][12]

-

Do not allow the substance to come into contact with water or moisture.[3][8]

-

Keep away from ignition sources as it is combustible.[2][12]

-

Ground all equipment when transferring the material to prevent static discharge.

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][8]

-

Keep containers tightly closed and stored under a nitrogen blanket to prevent contact with moisture.[11]

-

Store in a locked-up, corrosives-compatible area.[1][11] For long-term storage, a temperature of -20°C is recommended.[1]

First Aid Measures

Immediate medical attention is required for any exposure to this compound.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[1][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes.[1] Remove all contaminated clothing and shoes immediately.[1] Seek immediate medical attention.[1] |

| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[1] Inhalation of vapors may cause lung edema, which can be delayed.[2][12] |

| Ingestion | Do NOT induce vomiting.[1][8] If the person is conscious, rinse their mouth with water.[1][8] Never give anything by mouth to an unconscious person.[1][8] Seek immediate medical attention.[1] |

First Aid Response Workflow

Caption: Workflow for first aid response to this compound exposure.

Accidental Release and Spill Procedures

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

Methodology for Spill Cleanup:

-

Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and move upwind.[12] Remove all sources of ignition.[1][12]

-

Ventilate: Ensure adequate ventilation of the area.

-

Personal Protection: Don the appropriate PPE as outlined in Section 3 before entering the spill area.

-

Containment: For minor spills, use a dry, inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[11] Do not use water.[12] For major spills, dike the area to prevent further spreading.

-

Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][8][12] Avoid generating dust.[8][12]

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[1]

Spill Response Workflow

Caption: Logical workflow for responding to a this compound spill.

Fire-Fighting Measures

This compound is combustible but presents a slight fire hazard.[2][12]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][4][14] Do NOT use water , as it reacts violently with this compound.[4][11][12]

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO₂) and hydrogen chloride.[1][8][12]

-

Protective Equipment for Firefighters: Firefighters should wear full body protective clothing and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[1][12]

Stability and Reactivity

-

Reactivity: Reacts violently with water, producing hydrochloric acid.[5][6]

-

Chemical Stability: Stable under recommended storage conditions (cool, dry, and under an inert atmosphere).[4]

-

Conditions to Avoid: Exposure to moisture, heat, and ignition sources.[1]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride.[1][8][12]

Toxicological Information

This compound is corrosive and can cause severe damage to tissues upon contact.

Table 4: Toxicological Data

| Effect | Description |

| Acute Toxicity (Oral) | LD50 Oral - Rat - 7,500 mg/kg.[8] |

| Skin Corrosion/Irritation | Causes severe skin burns.[1][11] Skin contact may lead to inflammation, itching, scaling, reddening, or blistering.[1] |

| Serious Eye Damage/Irritation | Causes severe eye damage and burns.[1][11] Direct contact can cause pain, tearing, and sensitivity to light.[12] |

| Respiratory Irritation | Inhalation of vapors or dust can cause respiratory tract irritation, coughing, choking, and mucous membrane damage.[2][12] It may lead to pulmonary edema.[2][12] |

| Chronic Exposure | Repeated or prolonged exposure can cause dermatitis and may have effects similar to acute exposure.[11][12] |

Disposal Considerations

All waste materials containing this compound must be handled as hazardous waste.

-

Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[8] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

-

Contaminated Packaging: Dispose of as unused product.[8] Containers should be triple-rinsed and offered for recycling or reconditioning.[14]

Always consult with local, state, and federal environmental regulations for proper disposal procedures.[11]

References

- 1. aksci.com [aksci.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. CAS 112-76-5: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. This compound | C18H35ClO | CID 8212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. zoro.com [zoro.com]

- 14. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols: Stearoyl Chloride Acylation of Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl chloride is a highly reactive acylating agent utilized in organic synthesis to introduce the C18 stearoyl group onto molecules containing hydroxyl functionalities. This process, known as acylation or esterification, forms a stearate (B1226849) ester, significantly increasing the lipophilicity of the parent molecule. This modification is of particular interest in drug development and material science. In biological systems, the attachment of fatty acids like stearic acid to proteins, a post-translational modification known as S-acylation or palmitoylation (though other fatty acids can be involved), plays a crucial role in regulating protein localization, stability, and function in cell signaling pathways.[1][2][3] Understanding and harnessing this acylation process allows researchers to modify the properties of therapeutic agents, enhancing their membrane permeability, altering their distribution in vivo, or designing targeted drug delivery systems.[4][5]

Mechanism of Acylation

The reaction between this compound and an alcohol proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A proton is then removed from the oxonium ion by a base, yielding the stearate ester and hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is typically added to neutralize the HCl.[1]

Relevance in Drug Development and Signaling Pathways

The covalent attachment of fatty acids to proteins is a key post-translational modification that regulates numerous cellular processes. For instance, the S-acylation of G proteins, such as GNAI, with fatty acids like oleate (B1233923) (derived from stearate) can alter their localization within cell membrane microdomains.[1][2] This repositioning can impact their ability to interact with signaling partners, such as the Epidermal Growth Factor Receptor (EGFR), thereby modulating downstream pathways like the AKT signaling cascade, which is often implicated in cancer.[1][2] By synthesizing stearoylated molecules, researchers can probe these pathways or design drugs that mimic this lipid modification to achieve specific therapeutic effects.

Signaling Pathway Diagram